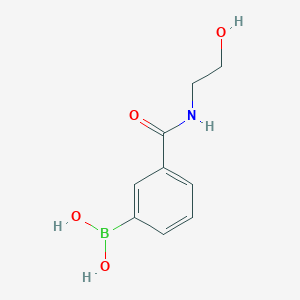
(3-((2-Hydroxyethyl)carbamoyl)phenyl)boronic acid
概要
説明
(3-((2-Hydroxyethyl)carbamoyl)phenyl)boronic acid is a boronic acid derivative characterized by the presence of a phenyl ring substituted with a hydroxyethylcarbamoyl group and a boronic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-((2-Hydroxyethyl)carbamoyl)phenyl)boronic acid typically involves the reaction of 3-aminophenylboronic acid with ethylene carbonate under basic conditions. The reaction proceeds through the formation of an intermediate carbamate, which is subsequently hydrolyzed to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a suitable solvent like methanol or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
(3-((2-Hydroxyethyl)carbamoyl)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid moiety can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form the corresponding boronic ester or alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium perborate are commonly used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Electrophilic reagents such as nitric acid, bromine, or sulfuric acid are used under controlled conditions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Boronic esters or alcohols.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
科学的研究の応用
(3-((2-Hydroxyethyl)carbamoyl)phenyl)boronic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in Suzuki-Miyaura cross-coupling reactions.
Biology: Employed in the development of boron-containing drugs and as a probe for studying enzyme activity.
Medicine: Investigated for its potential use in cancer therapy and as a diagnostic tool for detecting biomolecules.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.
作用機序
The mechanism of action of (3-((2-Hydroxyethyl)carbamoyl)phenyl)boronic acid involves its interaction with specific molecular targets. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The hydroxyethylcarbamoyl group enhances the compound’s solubility and bioavailability, facilitating its interaction with biological targets .
類似化合物との比較
Similar Compounds
Phenylboronic acid: Lacks the hydroxyethylcarbamoyl group, making it less soluble and bioavailable.
(4-((2-Hydroxyethyl)carbamoyl)phenyl)boronic acid: Similar structure but with the hydroxyethylcarbamoyl group at the para position, which may affect its reactivity and binding properties.
Uniqueness
(3-((2-Hydroxyethyl)carbamoyl)phenyl)boronic acid is unique due to the presence of both the boronic acid and hydroxyethylcarbamoyl groups, which confer distinct chemical and biological properties. Its ability to form reversible covalent bonds with diols and its enhanced solubility make it a valuable compound in various applications .
特性
IUPAC Name |
[3-(2-hydroxyethylcarbamoyl)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BNO4/c12-5-4-11-9(13)7-2-1-3-8(6-7)10(14)15/h1-3,6,12,14-15H,4-5H2,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVVLWQCKVRJBBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C(=O)NCCO)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40657315 | |
| Record name | {3-[(2-Hydroxyethyl)carbamoyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40657315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
955422-14-7 | |
| Record name | {3-[(2-Hydroxyethyl)carbamoyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40657315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


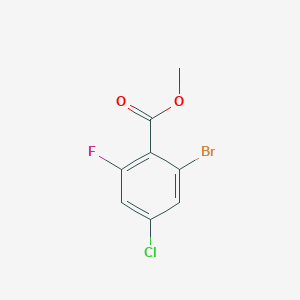
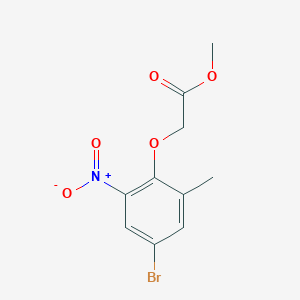
![8-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B3030693.png)
![[4-[5-Bis(3,5-dimethylphenyl)phosphanyl-1,3-benzodioxol-4-yl]-1,3-benzodioxol-5-yl]-bis(3,5-dimethylphenyl)phosphane;(2S)-1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;dichlororuthenium](/img/structure/B3030695.png)
![[Rucl(P-cymene)((S)-xylbinap)]CL](/img/structure/B3030698.png)
![Chloro{(S)-(+)-5,5'-bis[di(3,5-di-t-butyl-4-methoxyphenyl)phosphino]-4,4'-bi-1,3-benzodioxole}(p-cymene)ruthenium(II) chloride](/img/structure/B3030699.png)

![9-Bromo-10-[3-(2-naphthalenyl)phenyl]-anthracene](/img/structure/B3030701.png)
![Imidazo[1,2-A]pyrimidin-6-amine](/img/structure/B3030703.png)

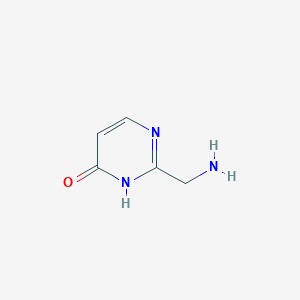

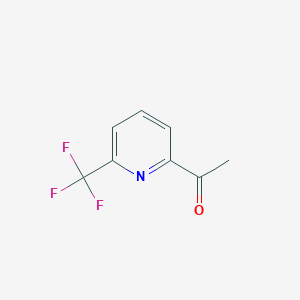
![1-(Imidazo[1,2-a]pyridin-6-yl)ethanone](/img/structure/B3030712.png)
